molecular formula C6H5BrFN B1376831 5-Bromo-3-fluoro-2-methylpyridine CAS No. 1162674-74-9

5-Bromo-3-fluoro-2-methylpyridine

Cat. No.: B1376831
CAS No.: 1162674-74-9
M. Wt: 190.01 g/mol
InChI Key: KQCSRDNKPIPYIS-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFN . It is a derivative of pyridine, where the hydrogen atoms at positions 5, 3, and 2 are replaced by bromine, fluorine, and methyl groups, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylpyridine can be achieved through various methods. One common approach involves the halogenation of 2-methylpyridine derivatives. For instance, starting with 2-methylpyridine, selective bromination and fluorination can be carried out using reagents such as bromine and fluorine sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and achieve high selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties make it valuable in the electronics industry .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylpyridine and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects .

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-3-methylpyridine
  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-2-fluoropyridine

Uniqueness: 5-Bromo-3-fluoro-2-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCSRDNKPIPYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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